![molecular formula C₁₀H₉NO₃ B014373 3-(Pyridine-3-carbonyl)oxolan-2-one CAS No. 59578-61-9](/img/structure/B14373.png)
3-(Pyridine-3-carbonyl)oxolan-2-one
Overview
Description
3-(Pyridine-3-carbonyl)oxolan-2-one (3-POCO) is an organic compound that belongs to the class of oxolanes. It is a white crystalline solid with a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol. 3-POCO is used in a variety of scientific research applications and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Condensation Reactions
“3-(Pyridine-3-carbonyl)oxolan-2-one” is a versatile, practical, and inexpensive reagent for condensation reactions . It has been used for the preparation of carboxylic esters and carboxamides from various carboxylic acids . This protocol is applicable to a gram-scale synthesis and the by-products, including pyridine-3-carboxylic acid and pyridine-3-carboxylate (or pyridine-3-carboxamide) produced in situ, are easily removed by using a simple aqueous workup .
Interaction with Silver Nanoclusters
The compound has been studied for its interaction with silver nanoclusters . The adsorption of “3-(Pyridine-3-carbonyl)oxolan-2-one” on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster . The charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .
Nonlinear Optical (NLO) Applications
The interaction of “3-(Pyridine-3-carbonyl)oxolan-2-one” with silver nanoclusters has shown potential for nonlinear optical (NLO) applications . After adsorption on silver, a significant reduction in the HOMO-LUMO gap indicates the enhancement in the nonlinear optical effect .
Structural, Optical, and Vibrational Properties
The compound has been investigated for its structural, optical, and vibrational properties when adsorbed on a silver cluster . The carbonyl stretching vibration indicates that the pyridine 3-carboxylic acid is attached to the silver cluster through the carboxylate group .
Biomedical Applications
The compound has potential biomedical applications. For example, 1H-Pyrazolo[3,4-b]pyridines, which can be formed using “3-(Pyridine-3-carbonyl)oxolan-2-one”, have been used for a wide range of biological targets .
properties
IUPAC Name |
3-(pyridine-3-carbonyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJLYJXRFFCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394766 | |
Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridine-3-carbonyl)oxolan-2-one | |
CAS RN |
59578-61-9 | |
Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.